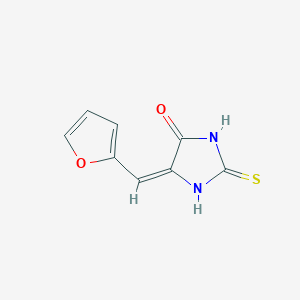

5-Furfurylidene-2-thiohydantoin

Description

Properties

IUPAC Name |

(5E)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-7-6(9-8(13)10-7)4-5-2-1-3-12-5/h1-4H,(H2,9,10,11,13)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARSQZBFJYWLJC-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Furfurylidene-2-thiohydantoin typically involves the condensation of furfural with thiohydantoin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the furfurylidene moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Key Reaction Conditions:

-

Reactants : 2-Thiohydantoin derivatives (e.g., from tyrosine or glycine) and furfuraldehyde.

-

Catalyst : Piperidine or triethylamine.

-

Temperature : 65–190°C (solvent-dependent).

-

Yield : 45–84% (varies with substituents and reaction optimization) .

Example Protocol:

-

Resin-bound thiohydantoin precursor (prepared via thiophosgene treatment of Fmoc-protected dipeptides) reacts with furfuraldehyde under basic conditions.

-

Condensation proceeds at 65°C for 48 hours, forming the 5-furfurylidene product .

Sulfonylation/Desulfination Reactions

5-Furfurylidene-2-thiohydantoin undergoes sequential sulfonylation and desulfination to yield functionalized derivatives. This method enables the introduction of aryl sulfonyl groups or arylidene moieties.

Experimental Data:

Mechanism:

-

Sulfonylation : The enolic proton at the 5-position is deprotonated, forming a carbon anion that reacts with sulfonyl chloride.

-

Desulfination : The intermediate sulfone undergoes elimination of phenylsulfinic acid, forming a conjugated arylidene system .

Coordination Chemistry with Metal Ions

The compound acts as a polydentate ligand, coordinating with transition metals through its sulfur and nitrogen atoms.

Notable Complexes:

Structural Evidence:

-

IR spectra show shifts in ν(C=N) (azomethine) and ν(C=S) bands upon complexation .

-

NMR data confirm the loss of N–H proton resonance due to metal-ligand bonding .

Nucleophilic Substitution at N3

The N3 position of this compound is susceptible to alkylation or arylation under mild conditions.

Example Reaction:

-

Allylation : Treatment with allyl bromide in acetone yields N3-allyl-5-furfurylidene-2-thiohydantoin (R<sub>f</sub> = 0.52 in hexanes-EtOAc) .

-

Steric vs. Electronic Effects : The secondary amino group’s higher nucleophilicity dominates over steric hindrance from the allyl group .

Biological Activity-Driven Modifications

While not strictly a reaction, structural analogs of this compound are synthesized for biological screening:

-

Antimicrobial Derivatives : Introduction of chlorophenyl or quinoline groups enhances activity against Plasmodium falciparum (IC<sub>50</sub> = 35.0 µM) .

-

Anticancer Agents : Acetylation at N3 improves tubulin polymerization inhibition (IC<sub>50</sub> = 7.0–20.3 µM against A549 cells) .

Thermal Stability and Racemization

Heating above 220°C induces partial racemization in enantiomerically pure derivatives, as confirmed by duplicated NMR signals .

Scientific Research Applications

Medicinal Chemistry Applications

5-Furfurylidene-2-thiohydantoin derivatives have shown promising biological activities, making them valuable candidates in drug development.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds derived from this scaffold have demonstrated activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Antiviral and Antimalarial Properties

In vitro studies have revealed that certain derivatives possess antiviral activity against the Dengue virus and show potential antimalarial effects against Plasmodium falciparum. The IC50 values for these compounds indicate moderate efficacy, with concentrations inhibiting parasite growth by 50% being 35.0 µM for chloroquine-sensitive strains .

Anticancer Potential

Several studies have explored the anticancer potential of this compound derivatives. For example, compounds containing aryl substituents have been identified as candidates for antitumor therapy due to their ability to inhibit tumor angiogenesis and cell proliferation . In vitro assays demonstrated potent antiproliferative effects with IC50 values ranging from 7.0 to 20.3 µM across various human cancer cell lines, including A549 (lung), PC-3 (prostate), and HepG2 (liver) .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in the development of fine chemicals.

Synthesis of Novel Heterocycles

The compound has been utilized in the synthesis of various heterocycles through multicomponent reactions and Knoevenagel condensations. For instance, it can react with activated methylene compounds to yield push-pull olefins, which are further explored for their biological properties .

Catalysis in Organic Reactions

Recent advancements have highlighted the use of this compound in catalyzing organic reactions. Its incorporation into synthetic pathways has facilitated the development of complex molecules with potential pharmacological applications .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

The mechanism of action of 5-Furfurylidene-2-thiohydantoin involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes involved in microbial metabolism. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Antimicrobial vs. Antitumor Activity : Nitrofurantoin’s nitro group confers potent antibacterial effects, whereas bromo-thienyl derivatives exhibit selective cytotoxicity against leukemia cells (GI₅₀ = 15.1 μM) .

- Structural Influence on Solubility : 5-Methyl-5-phenylhydantoin lacks sulfur but shows higher hydrophobicity, making it suitable for chromatographic applications .

Pharmacological and Physicochemical Properties

Notable Trends:

- Lipophilicity : Bromo-thienyl derivatives exhibit higher LogP values, enhancing membrane permeability but reducing solubility .

- Hydrogen Bonding: Thiohydantoins with polar groups (e.g., -NO₂) form stronger hydrogen bonds, critical for antimicrobial activity .

Clinical and Industrial Relevance

- Nitrofurantoin: FDA-approved for UTIs, with a safety profile superior to fluoroquinolones .

- Antitumor Derivatives : 5-Bromo-thienylmethylene compounds show promise in preclinical studies but require optimization for toxicity .

- Chiral Applications : 5-Methyl-5-phenylhydantoin is used in enantiomer separation due to its rigid structure .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Furfurylidene-2-thiohydantoin, and how do reaction conditions influence yield and purity?

- Methodological Answer : Ultrasound-assisted synthesis is a green, efficient method for thiohydantoin derivatives. For example, symmetrical/unsymmetrical benzils react with thiourea under ultrasonic irradiation (20–50 kHz, 30–60°C) to produce 5,5-diphenyl-2-thiohydantoins in 80–92% yields . For furan-containing analogs like this compound, microwave-assisted protocols (e.g., 150–200 W, 10–20 min) can enhance reaction rates and reduce byproducts by promoting uniform heating . Solvent choice (e.g., DMF/water mixtures) and pH control during acidification (1N HCl) are critical for crystallization and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar thiohydantoins?

- Methodological Answer :

- NMR : The furfurylidene proton (CH=N) appears as a singlet at δ 8.1–8.3 ppm, while the thiohydantoin ring protons (NH and CH₂) resonate at δ 10.5–11.0 (broad, NH) and δ 4.0–4.5 (CH₂), respectively .

- IR : The C=S stretch (1150–1250 cm⁻¹) and conjugated C=O (1680–1720 cm⁻¹) are diagnostic. π-π stacking in the solid state may broaden peaks .

- MS : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₈H₆N₂O₂S), with fragmentation patterns showing loss of furfurylidene (m/z 95) or thiohydantoin backbone (m/z 130) .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

- Methodological Answer : Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) can be tested via broth microdilution (MIC values). Cytotoxicity assays (MTT or resazurin-based) using mammalian cell lines (e.g., HEK-293) at concentrations ≤100 µM are recommended to assess safety margins. Structure-activity relationships (SAR) should compare substitutions at the furfurylidene position .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?

- Methodological Answer : Contradictions in NMR/IR data often arise from tautomerism (thione-thiol equilibrium) or polymorphism. Strategies include:

- Variable-temperature NMR to observe tautomeric shifts .

- X-ray crystallography to confirm solid-state packing and hydrogen-bonding motifs .

- DFT calculations (e.g., B3LYP/6-31G*) to model energetically favored tautomers and compare with experimental spectra .

Q. What mechanistic insights explain the regioselectivity of this compound formation under green conditions?

- Methodological Answer : Ultrasound enhances regioselectivity via cavitation-induced micro-mixing, favoring nucleophilic attack at the furan carbonyl over competing pathways. Computational studies (e.g., transition-state modeling) show lower activation energy for the furfurylidene intermediate (ΔG‡ ≈ 25 kJ/mol) compared to non-furan analogs . Solvent polarity (e.g., DMF vs. ethanol) also stabilizes charge-separated intermediates .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (≈1.8), bioavailability (≈55%), and blood-brain barrier penetration (low). The furan ring may contribute to moderate CYP3A4 inhibition .

- Molecular docking : AutoDock Vina can model interactions with targets like dihydrofolate reductase (DHFR), highlighting hydrogen bonds with Thr121 and hydrophobic contacts with Phe31 .

Q. What advanced analytical techniques validate the stability of this compound under physiological conditions?

- Methodological Answer :

- HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0, 37°C) over 24 hours. Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with ESI+ detection .

- Accelerated stability studies (40°C/75% RH for 6 months) combined with Arrhenius modeling predict shelf-life .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental UV-Vis spectra of this compound?

- Methodological Answer : Discrepancies often stem from solvent effects or electron correlation limitations in DFT. Remedies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.